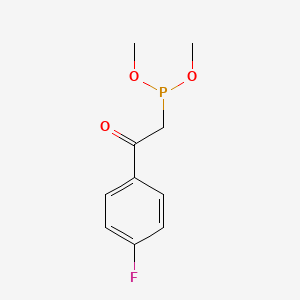

Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite

Description

Properties

Molecular Formula |

C10H12FO3P |

|---|---|

Molecular Weight |

230.17 g/mol |

IUPAC Name |

2-dimethoxyphosphanyl-1-(4-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H12FO3P/c1-13-15(14-2)7-10(12)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |

InChI Key |

XYVDMSCVFAZJQD-UHFFFAOYSA-N |

Canonical SMILES |

COP(CC(=O)C1=CC=C(C=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite typically involves the reaction of dimethyl phosphite with 2-(4-fluorophenyl)-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonite group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate derivatives.

Reduction: Reduction reactions can convert the phosphonite group to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonite group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted phosphonites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite involves its interaction with molecular targets through its phosphonite group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Substituent Effects on Physical and Chemical Properties

Phosphonate esters with varying substituents exhibit distinct physicochemical properties. Key examples include:

Table 1: Comparative Analysis of Phosphonate Derivatives

Key Observations :

2,6-Difluorophenyl substitution (Table 1, Row 3) increases steric hindrance and metabolic stability, making it suitable for bioactive molecule synthesis .

Alkyl vs. Trifluoroethyl esters (Row 4) are highly hydrophobic, favoring agrochemical applications where environmental persistence is critical .

Physical State :

- The target compound’s crystalline solid state (white powder) contrasts with the liquid state (yellow oil) of the oxetan-containing derivative (Row 3), reflecting differences in molecular symmetry and intermolecular forces .

Biological Activity

Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite is a phosphonyl compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores its biological activity through various studies, including antiproliferative effects against cancer cell lines, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

This compound is characterized by its phosphonate group, which is known for conferring biological activity. The presence of the 4-fluorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Activity

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|

| A549 (Lung) | 28.76 ± 3.20 | High | |

| HeLa (Cervix) | 14.56 ± 2.53 | Moderate | |

| MRC5 (Fibroblast) | >50 | Low |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound exhibited selective toxicity towards cancerous cells while sparing non-malignant MRC5 lung fibroblasts, suggesting a potential therapeutic window.

The mechanism underlying the biological activity of this compound appears to involve inhibition of tubulin polymerization, which is critical for cell division. This was evidenced by perinuclear staining observed in treated cells, indicating disruption of microtubule dynamics essential for mitosis .

Comparative Studies

In comparative analyses, this compound was tested alongside other phosphonate derivatives to assess relative potency and selectivity. The following findings were noted:

- Dibenzylphosphonate showed some cytotoxicity against A549 cells but required higher concentrations (IC50 > 50 µM), indicating that this compound is more potent .

- Other derivatives with different substituents on the phosphonate group exhibited varying degrees of activity, with some showing improved selectivity towards tumor cells .

Case Studies

A notable case study involved a series of experiments where this compound was administered in vitro to assess its effects on tumor growth in A549 and HeLa cell lines. The results demonstrated a significant reduction in cell viability correlating with increased concentrations of the compound. Detailed analysis revealed that apoptosis was induced as evidenced by increased caspase activity and morphological changes typical of programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonite, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Reformatsky reactions or α-chlorination followed by ester decarboxylation, as demonstrated for structurally similar phosphonates . High yields (~93%) are achievable using stepwise protocols, such as alkaline hydrolysis of dimethyl phosphonates followed by esterification under Steglich conditions (using DIC and DMAP) . Reaction parameters like temperature (e.g., 0°C for controlled exothermic steps) and catalysts (e.g., triethylamine for aldehyde-phosphite coupling) critically influence regioselectivity and purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray diffraction (XRD) is essential for resolving hydrogen-bonding networks and confirming the phosphonite group’s geometry, as shown in studies of analogous coumarin-derived phosphonates . NMR (¹H, ¹³C, and ³¹P) can identify electronic environments of the 4-fluorophenyl and oxoethyl moieties, while IR spectroscopy validates P=O and C=O stretches. Mass spectrometry (HRMS) confirms molecular weight, particularly for diazo intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is pH- and moisture-sensitive. Storage in anhydrous solvents (e.g., THF) at –20°C minimizes hydrolysis. Safety data sheets recommend inert atmospheres (N₂/Ar) to prevent oxidation of the phosphonite group, which can form phosphonic acids . Accelerated aging studies under controlled humidity (e.g., 40–60% RH) can model degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The electron-withdrawing 4-fluorophenyl group enhances the electrophilicity of the α-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Oxidation studies using H₂O₂ or mCPBA reveal competing pathways: the phosphonite group can oxidize to phosphonate or form phosphine oxides, depending on stoichiometry . Computational DFT studies (e.g., Gaussian 16) can model transition states for these reactions .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., Michaelis-Arbuzov rearrangements in Reformatsky protocols). Systematic DOE (Design of Experiments) analysis, varying parameters like solvent polarity (DMF vs. THF) or catalyst loading (DMAP), can identify optimal conditions . LC-MS monitoring of intermediates helps trace byproduct origins, such as diazo dimerization .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to phosphoryl transferases, leveraging the phosphonite group’s mimicry of phosphate transition states. QSAR models trained on analogous phosphonates correlate substituent effects (e.g., fluorophenyl vs. nitro groups) with inhibitory potency .

Q. How does the crystal packing influence the compound’s solid-state reactivity or polymorphic behavior?

- Methodological Answer : XRD analyses of derivatives show that hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize specific conformations, which can be disrupted by solvent inclusion (e.g., chloroform/methanol co-crystals) . Thermal analysis (DSC/TGA) identifies polymorph transitions, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies mitigate safety risks during large-scale synthesis or handling?

- Methodological Answer : Safety protocols emphasize fume hood use, explosion-proof equipment (for diazo intermediates), and inert gas purging. Spill containment requires non-combustible absorbents (vermiculite) to avoid exothermic decomposition . Toxicity screening (Ames test) is recommended for intermediates, as phosphonates can exhibit neurotoxic or mutagenic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.